molecular formula C14H16ClNO4 B14404117 Prop-2-yn-1-yl (3-chloro-4,5-diethoxyphenyl)carbamate CAS No. 84971-69-7

Prop-2-yn-1-yl (3-chloro-4,5-diethoxyphenyl)carbamate

Cat. No.: B14404117
CAS No.: 84971-69-7
M. Wt: 297.73 g/mol
InChI Key: FFCCEUNXJGUYHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prop-2-yn-1-yl (3-chloro-4,5-diethoxyphenyl)carbamate is an organic compound with a complex structure that includes a carbamate group, a chloro-substituted phenyl ring, and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl (3-chloro-4,5-diethoxyphenyl)carbamate typically involves the reaction of 3-chloro-4,5-diethoxyphenyl isocyanate with propargyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 3-chloro-4,5-diethoxyphenyl isocyanate and propargyl alcohol.

    Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.

    Catalysts and Solvents: Commonly used catalysts include tertiary amines, and solvents such as dichloromethane or tetrahydrofuran are employed to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl (3-chloro-4,5-diethoxyphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl carbamates.

Scientific Research Applications

Prop-2-yn-1-yl (3-chloro-4,5-diethoxyphenyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl (3-chloro-4,5-diethoxyphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved depend on the specific target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

84971-69-7

Molecular Formula

C14H16ClNO4

Molecular Weight

297.73 g/mol

IUPAC Name

prop-2-ynyl N-(3-chloro-4,5-diethoxyphenyl)carbamate

InChI

InChI=1S/C14H16ClNO4/c1-4-7-20-14(17)16-10-8-11(15)13(19-6-3)12(9-10)18-5-2/h1,8-9H,5-7H2,2-3H3,(H,16,17)

InChI Key

FFCCEUNXJGUYHL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)NC(=O)OCC#C)Cl)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.